molecular formula C23H23NO6 B304060 2-(4-methoxyphenyl)-2-oxoethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoate

2-(4-methoxyphenyl)-2-oxoethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoate

Cat. No. B304060
M. Wt: 409.4 g/mol
InChI Key: BVXULLUVJKJSDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxyphenyl)-2-oxoethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as 'compound A' and is synthesized through a series of chemical reactions.

Mechanism of Action

The mechanism of action of compound A is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes that are involved in cancer cell growth and inflammation. It may also act by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
Compound A has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. It has also been found to reduce oxidative stress and inflammation in various animal models. Additionally, the compound has been found to have a low toxicity profile, making it a potential candidate for further drug development.

Advantages and Limitations for Lab Experiments

One of the major advantages of using compound A in lab experiments is its low toxicity profile. This makes it a safe compound to work with and reduces the risk of adverse effects on the experimental subjects. However, one of the limitations of using compound A is its low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on compound A. One area of research could focus on the development of more efficient synthesis methods for the compound. Another area of research could focus on the identification of the specific enzymes that are inhibited by the compound and the mechanism by which it reduces oxidative stress and inflammation. Additionally, future research could focus on the development of more effective drug formulations of compound A for use in the treatment of cancer and other diseases.
Conclusion:
In conclusion, compound A is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound has been found to exhibit anticancer, anti-inflammatory, and antioxidant properties, and has a low toxicity profile. While there are limitations to its use in lab experiments, there are several future directions for research on the compound that could lead to the development of more effective treatments for cancer and other diseases.

Synthesis Methods

The synthesis of compound A involves a series of chemical reactions that include the condensation of 4-methoxyphenylacetic acid with 2-oxoethyl acrylate, followed by the reaction of the resulting product with 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoic acid. The final product is obtained through a purification process that involves recrystallization.

Scientific Research Applications

Compound A has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anticancer, anti-inflammatory, and antioxidant properties. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been found to reduce inflammation and oxidative stress in various animal models.

properties

Product Name

2-(4-methoxyphenyl)-2-oxoethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoate

Molecular Formula

C23H23NO6

Molecular Weight

409.4 g/mol

IUPAC Name

[2-(4-methoxyphenyl)-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)-4-methylpentanoate

InChI

InChI=1S/C23H23NO6/c1-14(2)12-19(24-21(26)17-6-4-5-7-18(17)22(24)27)23(28)30-13-20(25)15-8-10-16(29-3)11-9-15/h4-11,14,19H,12-13H2,1-3H3

InChI Key

BVXULLUVJKJSDE-UHFFFAOYSA-N

SMILES

CC(C)CC(C(=O)OCC(=O)C1=CC=C(C=C1)OC)N2C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

CC(C)CC(C(=O)OCC(=O)C1=CC=C(C=C1)OC)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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